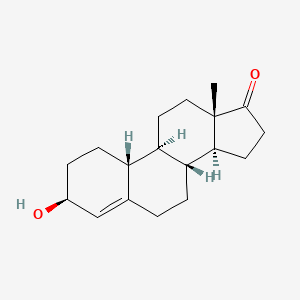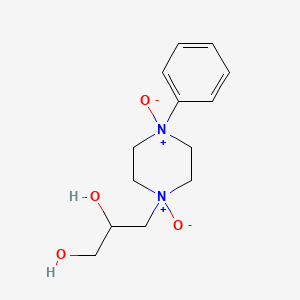
D,L-Dropropizine N,N-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Dropropizine N,N-Dioxide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a derivative of dropropizine, a known antitussive agent used to suppress cough. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a dihydroxypropyl group, along with two N-oxide functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N,N-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
D,L-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide functionalities back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Dropropizine.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
D,L-Dropropizine N,N-Dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of D,L-Dropropizine N,N-Dioxide involves its interaction with peripheral sensory receptors in the respiratory tract. It acts as a peripheral antitussive agent by inhibiting the cough reflex at the sensory nerve endings. The compound does not exert central nervous system effects, making it a safer alternative to centrally acting antitussive agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levodropropizine N,N-Dioxide: A stereoisomer with similar antitussive properties.
Dropropizine: The parent compound without the N-oxide functionalities.
Uniqueness
D,L-Dropropizine N,N-Dioxide is unique due to its dual N-oxide functionalities, which enhance its solubility and potentially its biological activity. Compared to levodropropizine N,N-dioxide, it is a racemic mixture, offering a broader range of biological interactions .
Propriétés
Numéro CAS |
152237-41-7 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
Clé InChI |
ORQHBRZAGJIZCU-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

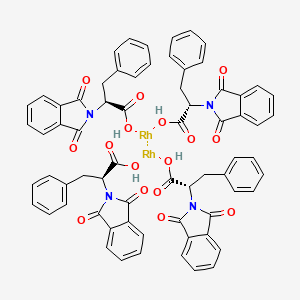


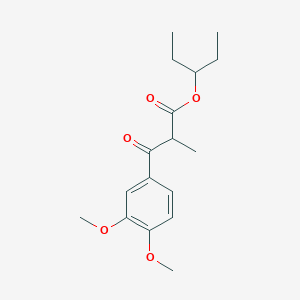
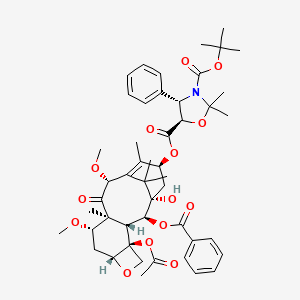
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
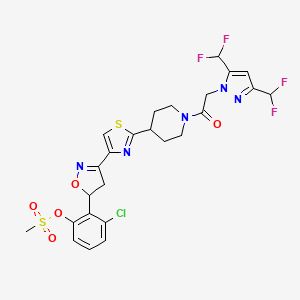
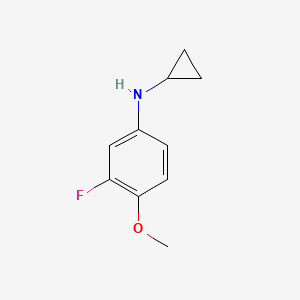
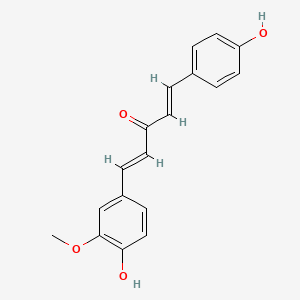
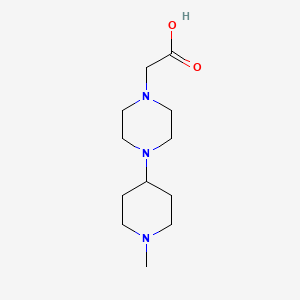
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
